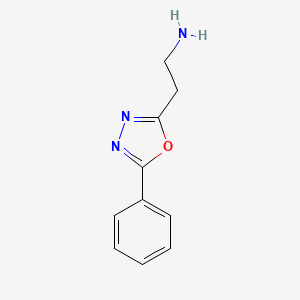

2-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILJMXPWRIBPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

From 2 Chloromethyl 5 Phenyl 1,3,4 Oxadiazole:a Versatile and Common Intermediate is 2 Chloromethyl 5 Phenyl 1,3,4 Oxadiazole.researchgate.netthis Compound Can Be Synthesized from Benzoyl Hydrazine and Chloroacetyl Chloride, Followed by Cyclodehydration. from This Intermediate, the Ethan 1 Amine Can Be Formed Via a Two Step Sequence:

Cyanation: The chloromethyl group can be converted to a cyanomethyl group ((5-phenyl-1,3,4-oxadiazol-2-yl)acetonitrile) via nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN).

Reduction: The resulting nitrile is then reduced to the primary amine. Common reducing agents for this transformation include Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or Sodium Borohydride (NaBH₄) with a catalyst. mdpi.com

Alkylation of 5 Phenyl 1,3,4 Oxadiazole 2 Thiol:the Synthesis Can Begin with the Preparation of 5 Phenyl 1,3,4 Oxadiazole 2 Thiol, Which is Readily Accessible from Benzoyl Hydrazine and Carbon Disulfide in a Basic Medium.jchemrev.comasianpubs.orgresearchgate.netthe Thiol Can then Be S Alkylated Using a Suitable 2 Carbon Electrophile Bearing a Protected Amine.

Alkylation: The thiol is deprotonated with a base (e.g., K₂CO₃) and reacted with a 2-haloethanamine derivative, such as N-(2-bromoethyl)phthalimide. This introduces the protected amine side chain.

Deprotection: The phthalimide (B116566) protecting group is subsequently removed, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure), to release the free primary amine. nih.gov

Direct Construction from an Amino Acid Derivative:another Approach Involves Using a Protected Amino Acid Derivative As a Starting Material. for Example, N Boc β Alanine Can Be Coupled with Benzoyl Hydrazine Using Standard Peptide Coupling Reagents. the Resulting Diacylhydrazine Type Intermediate Can then Be Subjected to Cyclodehydration Conditions E.g., Using Pocl₃ to Form the Oxadiazole Ring. a Final Deprotection Step to Remove the Boc Group with an Acid E.g., Trifluoroacetic Acid Would Yield the Target Compound.

Derivatization and Diversification of the Phenyl and Ethan-1-amine Substituents

The versatility of the this compound scaffold allows for extensive chemical modifications at both the phenyl ring and the ethan-1-amine group, enabling the creation of diverse chemical libraries for various applications.

Introduction of Aromatic Substituents on the Phenyl Ring

Substituents can be introduced onto the phenyl ring either by starting with a substituted benzoic acid during the initial synthesis or by post-synthetic modification of the phenyl group. Starting with substituted materials like 4-chlorobenzoic acid or 4-nitrobenzoic acid is a straightforward approach to obtain derivatives with electron-withdrawing groups. nih.govmdpi.com

For post-synthetic modifications, standard aromatic substitution reactions can be employed, although the reactivity of the phenyl ring can be influenced by the electron-withdrawing nature of the oxadiazole ring. More advanced methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), can be used if a suitable functional handle, like a halide, is present on the phenyl ring. rsc.org For example, a 2-(4-iodophenyl)-1,3,4-oxadiazole derivative can react with various partners to introduce new carbon-carbon or carbon-heteroatom bonds. rsc.org Another strategy involves the reduction of a nitro group on the phenyl ring to an amine, which can then serve as a point for further derivatization. mdpi.com A mild and effective procedure for this reduction uses sodium borohydride-tin(II) chloride dihydrate. mdpi.com

| Modification Type | Starting Material Precursor | Key Reagent(s) | Resulting Substituent |

|---|---|---|---|

| Nitration | Benzoic Acid | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | Benzoic Acid | Cl₂, AlCl₃ | -Cl |

| Reduction | 4-Nitrobenzoic Acid | SnCl₂·2H₂O, NaBH₄ | -NH₂ |

| Cross-Coupling | 4-Iodobenzoic Acid | Aryl boronic acid, Pd catalyst | -Aryl |

Chemical Modifications of the Amine Group (e.g., Acylation, Alkylation)

The primary amine of the ethan-1-amine substituent is a versatile functional group that readily undergoes various chemical transformations, including acylation and alkylation.

Acylation: The amine can be easily acylated by reacting it with acid chlorides or carboxylic acids. nih.gov For instance, treatment with various substituted benzoic acids in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) yields a diverse range of amide derivatives. nih.gov This reaction is typically efficient and proceeds under mild conditions. nih.gov

Alkylation: Alkylation of the amine group can be achieved using alkyl halides. This reaction can lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups.

| Reaction Type | Reagent Class | Example Reagent | Functional Group Formed |

|---|---|---|---|

| Acylation | Carboxylic Acids / Acid Chlorides | Benzoyl chloride | Amide (-NH-CO-Ph) |

| Alkylation | Alkyl Halides | Methyl iodide | Secondary/Tertiary Amine (-NH-CH₃) |

| Reductive Amination | Aldehydes / Ketones | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine (-NH-CH₂-Ph) |

| Sulfonylation | Sulfonyl Chlorides | Tosyl chloride | Sulfonamide (-NH-SO₂-Tol) |

Green Chemistry Principles in the Synthesis of Oxadiazole-Amine Compounds

The application of green chemistry principles to the synthesis of 1,3,4-oxadiazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. wjarr.com

A key green approach is the use of mechanochemical synthesis, which involves solvent-free reactions, providing an environmentally benign alternative to conventional solvent-based methods. organic-chemistry.org Additionally, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, reduces the need for purification of intermediates, thereby saving solvents and energy. jchemrev.com Catalytic methods, such as using copper(II) oxide nanoparticles as a reusable catalyst for C-C bond formation, also align with green chemistry principles. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant tool in green chemistry, offering advantages such as dramatically reduced reaction times, increased product yields, and enhanced product purity. wjarr.comnih.govjyoungpharm.org This technique is highly applicable to the synthesis of 1,3,4-oxadiazoles.

The cyclodehydration step, which often requires harsh conditions and long reaction times conventionally, can be efficiently carried out under microwave irradiation. nih.govwjarr.com For example, the reaction of acyl hydrazides with N-protected amino acids in phosphorus oxychloride can be completed in minutes under microwave heating, compared to several hours with conventional heating. nih.gov Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from the condensation of hydrazides and aromatic aldehydes can be accelerated using microwave irradiation, often in the absence of a solvent or using a solid support like silica (B1680970) gel. wjarr.comnih.gov This method not only speeds up the synthesis but also aligns with green chemistry by reducing energy consumption and often allowing for solvent-free conditions. jyoungpharm.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 4-8 hours | 3-10 minutes |

| Energy Source | Oil bath / Heating mantle | Microwave reactor (300 W) |

| Typical Yield | Moderate to Good | Good to Excellent |

| Solvent Use | Often requires high-boiling solvents | Can be solvent-free or use minimal solvent |

Solvent-Free Reaction Conditions

The pursuit of environmentally benign synthetic methodologies has led to the exploration of solvent-free reaction conditions for the synthesis of 1,3,4-oxadiazole derivatives. These methods not only reduce the environmental impact by eliminating hazardous organic solvents but also offer advantages such as operational simplicity, reduced reaction times, and often, improved yields. Several solvent-free techniques have been successfully employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which are structural analogs of this compound.

One prominent solvent-free approach involves the use of grinding techniques, also known as mechanochemistry. This method facilitates the reaction between solid reactants by mechanical force. For instance, an eco-friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine. researchgate.net This approach circumvents the need to isolate the intermediate N-acyl hydrazones before their oxidative cyclization. researchgate.net The reaction proceeds efficiently at room temperature, making it an energy-efficient and practical method. researchgate.netorganic-chemistry.org In a similar vein, N-acylbenzotriazoles can be condensed with acylhydrazides under mechanochemical conditions in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid to yield 1,3,4-oxadiazole derivatives in very good yields within minutes. organic-chemistry.org

Another effective solvent-free strategy involves heating the reactants in the absence of a solvent. For example, the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles via the cyclodehydration of N,N'-diacylhydrazines using phosphorus oxychloride has been shown to produce higher yields under solvent-free conditions compared to reactions conducted in toluene. nih.gov Additionally, the condensation of acyl hydrazides with orthoesters can be catalyzed by γ-Alumina at 100°C under solvent-free conditions. researchgate.net

These solvent-free methods highlight a significant advancement in the green synthesis of 1,3,4-oxadiazole cores, offering viable and efficient alternatives to traditional solvent-based syntheses. The data from these research findings are summarized in the interactive table below.

Interactive Data Table: Solvent-Free Synthesis of 1,3,4-Oxadiazole Analogs

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |

| Aromatic Hydrazides | Aryl Aldehydes | Molecular Iodine | Grinding | Up to 97% | researchgate.net |

| N-Acylbenzotriazoles | Acylhydrazides | Triphenylphosphine/Trichloroisocyanuric acid | Ball-milling | Very Good | organic-chemistry.org |

| N,N'-Diacylhydrazines | - | Phosphorus Oxychloride | Heating (Solvent-Free) | 40-76% | nih.gov |

| Acyl Hydrazides | Orthoesters | γ-Alumina | 100°C | Not Specified | researchgate.net |

| Aromatic Hydrazides | Aromatic Aldehydes | Ferric Chloride | Not Specified | Good | researchgate.net |

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. These methods allow for a detailed examination of electronic structure, reactivity, and molecular energetics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules, including 1,3,4-oxadiazole derivatives. mdpi.comnahrainuniv.edu.iqnih.gov Calculations are often performed using specific functionals and basis sets, such as the B3LYP hybrid functional combined with the SVP basis set, to achieve high accuracy for both gas and solvent phase simulations. mdpi.comnahrainuniv.edu.iq These studies begin with the optimization of the molecular geometry to find the most stable, lowest-energy conformation of the molecule. nahrainuniv.edu.iqresearchgate.net

From the optimized structure, various global and local reactivity descriptors can be calculated to predict the chemical behavior of the derivatives. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, parameters like ionization potential (the energy required to remove an electron) can indicate the reactive nature of a compound. mdpi.com DFT calculations have been successfully used to identify derivatives within a series that are predicted to be the most chemically reactive and stable, guiding further investigation into their potential applications. mdpi.comnih.gov

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron from the ground state. | Lower values indicate higher reactivity and ease of electron donation. mdpi.com |

| Electron Affinity (EA) | Energy released when an electron is added to a neutral atom. | Higher values indicate a greater ability to accept an electron. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Higher values suggest greater stability. mdpi.com |

| Chemical Softness (S) | The reciprocal of hardness. | Higher values indicate greater reactivity. mdpi.com |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Indicates the ability to attract electrons in a chemical bond. researchgate.net |

The electronic properties of molecules are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nahrainuniv.edu.iq

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nahrainuniv.edu.iq Conversely, a small energy gap suggests the molecule is more reactive and prone to chemical reactions. nahrainuniv.edu.iq This analysis is crucial for understanding the charge transfer interactions within the molecule. nahrainuniv.edu.iq

Another important tool is the Molecular Electrostatic Potential (MEP) map. nahrainuniv.edu.iqresearchgate.netresearchgate.net The MEP illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nahrainuniv.edu.iqacs.org These maps are invaluable for predicting how a molecule will interact with other molecules, identifying potential sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. nahrainuniv.edu.iq For 1,3,4-oxadiazole derivatives, MEP analysis helps to identify the reactive positions and net electrostatic effect, which is crucial for predicting ligand-receptor interactions. researchgate.netnih.gov

| Parameter | Description | Chemical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). youtube.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). youtube.com |

| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO (Eg = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nahrainuniv.edu.iq |

Computational methods can be used to explore different possible conformations (rotamers) by systematically rotating specific bonds and calculating the potential energy of each resulting structure. This process, known as a potential energy surface scan, helps to identify the most stable, low-energy conformations as well as the energy barriers between them. The crystal structure of the closely related compound 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) shows that the phenyl ring is inclined to the planar oxadiazole ring by 13.42 (18)°. nih.gov This provides an experimentally determined low-energy conformation. Theoretical calculations can expand on this by exploring the energetic profiles of various substituted derivatives, providing a comprehensive understanding of their structural preferences, which is a prerequisite for accurate molecular docking simulations. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon quantum chemical studies to predict how these molecules behave in a complex biological environment. These methods are particularly important in drug discovery for predicting ligand-target interactions and assessing the stability of the resulting complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely applied to 1,3,4-oxadiazole derivatives to screen their potential as inhibitors for various biological targets, including VEGFR2, EGFR, and peptide deformylase. mdpi.comnih.govnih.gov

The process involves placing the ligand (the oxadiazole derivative) into the binding site of the target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol or kJ/mol). mdpi.comresearchgate.net A lower binding energy generally indicates a more favorable and stable interaction. mdpi.com The results of docking simulations not only rank potential drug candidates but also provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.netrsc.orgnih.gov For example, studies on 1,3,4-oxadiazole derivatives have identified key amino acid residues within target active sites that are crucial for binding. mdpi.comrsc.org

| Target Protein | Derivative | Binding Energy (kJ/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| VEGFR2 | Derivative 7j | -48.89 | His1024, Ile1044, Cys1045 | mdpi.com |

| VEGFR2 | Derivative 7g | -46.32 | - | mdpi.com |

| EGFR | Derivative 7j | -33.23 | - | mdpi.com |

| TMPRSS2 | Derivative Oxa8 | -6.52 kcal/mol | - | researchgate.net |

| 5-HT1A Receptor | Derivative 10g | Ki = 1.52 nM | - | rsc.org |

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comtandfonline.com MD simulations are crucial for assessing the stability and dynamic behavior of the ligand-protein complexes predicted by docking. mdpi.comnih.govresearchgate.net

A typical MD simulation runs for a specific period (e.g., nanoseconds) and tracks the trajectory of all atoms in the system. researchgate.net The stability of the complex is then analyzed using several metrics. The Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms is calculated over the simulation time. researchgate.netgithub.io A stable, plateauing RMSD curve suggests that the system has reached equilibrium and the ligand remains securely bound within the active site. researchgate.netresearchgate.net Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues, revealing which parts of the protein are most affected by ligand binding. github.io Additional analyses like the Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) can further confirm the conformational stability of the protein-ligand complex. mdpi.com These simulations provide a more realistic assessment of the binding event, confirming the viability of the docked conformation. mdpi.comresearchgate.net

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into two approaches: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. For derivatives of this compound, LBVS would involve creating a model based on a known active compound from this series. This model, often a 2D fingerprint or a 3D shape-based query, is then used to screen a database of compounds to find those with the highest similarity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS, primarily through molecular docking, can be employed. This method simulates the interaction between a potential ligand and the target's binding site. For the ethan-1-amine derivatives, a library of these compounds would be docked into the active site of a relevant biological target. The docking process predicts the binding conformation and affinity, which is often represented by a scoring function. The results would be used to rank the compounds, prioritizing those with the most favorable predicted binding energies for further investigation.

A hypothetical application of these methods to a series of this compound derivatives might yield a data table similar to the one below, comparing the outcomes of both screening methods.

| Compound ID | 2D Similarity Score (LBVS) | Predicted Binding Energy (kcal/mol) (SBVS) |

| Phenyl-ethanamine-01 | 0.85 | -8.2 |

| Phenyl-ethanamine-02 | 0.79 | -7.5 |

| Phenyl-ethanamine-03 | 0.91 | -9.1 |

| Phenyl-ethanamine-04 | 0.68 | -6.9 |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.

For the this compound series, a pharmacophore model would be generated by aligning a set of known active derivatives and identifying the common chemical features responsible for their biological activity. This model would then serve as a 3D query to screen compound libraries for novel molecules that match the pharmacophore, or to guide the design of new derivatives with improved activity. The key pharmacophoric features of this scaffold would likely include the aromatic phenyl ring, the hydrogen bond accepting capabilities of the oxadiazole nitrogen and oxygen atoms, and the hydrogen bond donating and positively ionizable primary amine group.

The design of new ligands based on this pharmacophore would involve modifying the core structure to optimize its fit with the model. For instance, substitutions on the phenyl ring could be explored to enhance hydrophobic or aromatic interactions, while modifications to the ethan-1-amine side chain could be made to fine-tune the positioning of the hydrogen bond donor feature.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties of the molecules, known as molecular descriptors, a predictive model can be built.

In the context of this compound derivatives, a QSAR study would involve compiling a dataset of these compounds with their experimentally determined biological activities (e.g., IC50 values). For each compound, a range of molecular descriptors would be calculated, such as:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molar refractivity.

Statistical methods, such as multiple linear regression or partial least squares, would then be used to develop an equation that correlates these descriptors with the observed biological activity. A well-validated QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

A hypothetical QSAR study on a series of derivatives might generate the following data, which would be used to build the predictive model.

| Compound ID | LogP | Molar Refractivity | Biological Activity (IC50, µM) |

| Phenyl-ethanamine-01 | 2.5 | 55.2 | 1.2 |

| Phenyl-ethanamine-02 | 3.1 | 60.5 | 0.8 |

| Phenyl-ethanamine-03 | 2.8 | 58.1 | 1.0 |

| Phenyl-ethanamine-04 | 3.5 | 65.3 | 0.5 |

Structure Activity Relationship Sar Exploration for 1,3,4 Oxadiazole Amine Scaffolds

Systematic Modification of the Phenyl Moiety

The phenyl ring at the 5-position of the 1,3,4-oxadiazole (B1194373) core is a critical component for tuning the pharmacological activity of the scaffold. Modifications to this ring can dramatically alter the compound's electronic, steric, and lipophilic properties, thereby influencing its binding affinity and selectivity for various biological targets.

Influence of Electronic and Steric Properties of Substituents

The nature of substituents on the phenyl ring plays a pivotal role in modulating biological activity. Research across various therapeutic targets reveals that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance or diminish potency, indicating that the optimal electronic properties are highly target-dependent.

For instance, in a series of imidazo[1,2-a]pyridine-oxadiazole hybrids, EDGs on the phenyl ring were found to increase anticancer potential. Conversely, studies on 1,3,4-oxadiazole derivatives as inhibitors of E. coli DNA gyrase showed that strong EWGs, such as nitro (–NO2) and chloro (–Cl) groups, increased the binding affinity to the receptor. For certain α-glucosidase inhibitors, compounds bearing hydroxyl (–OH) groups were more active than those with nitro or chloro substituents. tandfonline.com This highlights the nuanced role of electronic effects, where the specific receptor environment dictates the favorable interactions, be it hydrogen bonding with an –OH group or electrostatic interactions with an EWG.

Lipophilicity and steric bulk are also crucial factors. A clear trend has been observed where biological activity correlates with the lipophilicity of the substituent. In one study on Notum carboxylesterase inhibitors, small, lipophilic groups such as ethyl (–Et), cyclopropyl (B3062369) (–cPr), isopropyl (–iPr), and tert-butyl (–tBu) significantly enhanced potency. The most potent single-substituent compounds in this series were those with 4-isopropyl and 4-tert-butyl groups. In contrast, polar substituents like cyano (–CN) and nitro (–NO2) were detrimental to activity, although they were still superior to having no substituent at all. This suggests that the phenyl moiety often occupies a hydrophobic pocket in the target protein, where larger or more lipophilic groups can create more favorable van der Waals interactions.

Table 1: Influence of Phenyl Substituents on Biological Activity of 1,3,4-Oxadiazole Scaffolds This table is interactive. You can sort and filter the data by clicking on the headers.

| Scaffold Type | Substituent | Position | Biological Activity | Observed Effect |

|---|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazole-2-thiol | -OH | 4 | Antitubercular | Highest activity in the series |

| 5-Aryl-1,3,4-oxadiazole-2-thiol | -NO2 | 4 | Antitubercular | Lower activity than -H |

| 5-Aryl-1,3,4-oxadiazole-2-thiol | -NO2 | 4 | P. aeruginosa inhibition | Highest activity in the series |

| Imidazo[1,2-a]pyridine-oxadiazole | EDGs | Para | Anticancer | Increased potential |

| Imidazo[1,2-a]pyridine-oxadiazole | Halogens | Para | Anticancer | Decreased potential |

| 1,3,4-Oxadiazole derivative | -NO2, -Cl | R1 | Antimicrobial (DNA gyrase) | Increased binding affinity |

| 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | -iPr, -tBu | 4 | Notum inhibition | Most potent single substituents |

| 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | -CN, -NO2 | 4 | Notum inhibition | Detrimental to activity |

| 1,3,4-Oxadiazole derivative | -F | Phenyl ring | Antibacterial | Improved activity |

Positional Isomerism and its Impact on Molecular Interactions

The position of a substituent on the phenyl ring (ortho, meta, or para) is a key determinant of its spatial orientation and ability to interact with specific residues within a binding site. The para-position is frequently explored due to synthetic accessibility and its tendency to project the substituent directly into a distal pocket of the receptor.

Systematic studies have demonstrated the profound impact of positional isomerism. For example, in the development of Notum inhibitors, a trifluoromethyl (–CF3) group was found to be preferred at all positions (ortho, meta, and para) over other small groups. However, for a broader range of substituents, a clear preference for the meta- and para-positions emerged. This suggests that the binding pocket is more accommodating to substitutions in these regions, while the ortho-position may introduce steric hindrance with the oxadiazole ring or nearby protein residues.

Furthermore, disubstitution patterns, particularly at the 3- and 4-positions, have led to some of the most potent compounds. The combination of a 3-CF3 group with preferred 4-position substituents like chloro (–Cl), isopropyl (–iPr), and cyclopropyl (–cPr) resulted in inhibitors with potencies in the low nanomolar range. This indicates a synergistic effect where the 3- and 4-substituents occupy distinct sub-pockets, maximizing favorable interactions and optimizing the fit of the ligand.

Variation of the Ethan-1-amine Linker and Terminal Amine Group

The ethan-1-amine side chain at the 2-position of the oxadiazole ring is fundamental for the scaffold's interaction with many biological targets, providing a flexible linker and a basic center for crucial ionic or hydrogen bonding.

Chain Length and Flexibility Effects

While specific SAR studies systematically varying the linker length for the 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine scaffold are not extensively reported, general principles of medicinal chemistry underscore the importance of linker optimization. The two-carbon (ethan-1-amine) linker provides a degree of rotational flexibility, allowing the terminal amine to orient itself correctly for optimal interaction with its target.

Increasing the chain length to a propan-1-amine or butan-1-amine would introduce greater conformational flexibility. While this could potentially allow the amine to reach more distant binding pockets, it also carries a significant entropic penalty. nih.gov Upon binding, the more flexible linker loses more conformational freedom, which is energetically unfavorable and can lead to a decrease in binding affinity. nih.gov Conversely, shortening the linker to a single carbon (methanamine) would make the side chain more rigid. This could be beneficial if the resulting conformation is ideal for binding, but it could also prevent the amine group from achieving the necessary orientation, thereby abolishing activity. In some 1,2,4-oxadiazole (B8745197) series, the elongation of a linker has been shown to abolish biological activity, demonstrating that an optimal length and flexibility are critical. nih.gov

Protonation State and Ionization Effects

The terminal amine group is basic, with a pKa value typically in the range of 9-10 for primary alkylamines. rsc.org At physiological pH (approximately 7.4), this amine group will exist predominantly in its protonated, cationic form (–NH3+). This ionization is a critical feature for the molecule's biological activity.

The resulting positive charge is crucial for forming strong electrostatic interactions (ionic bonds or salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor's active site. nih.gov This charge can also act as a potent hydrogen bond donor, forming multiple, highly directional hydrogen bonds that contribute significantly to binding affinity and specificity.

Modulation of the 1,3,4-Oxadiazole Ring System

Modulating the core heterocycle through bioisosteric replacement is a common strategy in drug design. Replacing the 1,3,4-oxadiazole with other five-membered heterocycles can fine-tune the compound's properties:

1,3,4-Thiadiazole (B1197879): The sulfur-for-oxygen substitution to create the 1,3,4-thiadiazole analogue generally increases lipophilicity. nih.gov This can lead to improved membrane permeability and tissue distribution, although it may also affect solubility and binding interactions. nih.gov

1,2,4-Oxadiazole: This regioisomer presents a different arrangement of heteroatoms, leading to a different dipole moment and hydrogen bonding capacity. In one study, the replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in a compound with higher polarity and reduced metabolic degradation, though it came at the cost of binding affinity for that particular target. rsc.org This illustrates that even subtle isomeric changes can have profound and sometimes unpredictable effects on both pharmacokinetic and pharmacodynamic properties.

1,2,4-Triazole: The replacement of the oxadiazole oxygen with a nitrogen atom (specifically, an N-H group) introduces a hydrogen bond donor into the heterocyclic core, which can create new interactions with a target receptor. acs.org This change also alters the ring's electronic nature and basicity.

Isosteric Replacements (e.g., Thio-derivatives)

Isosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of the 1,3,4-oxadiazole scaffold, the replacement of the oxygen atom with a sulfur atom to form a 1,3,4-thiadiazole is a common approach. However, a more frequently explored modification is the introduction of a thiol or thione group at the C2 position of the 1,3,4-oxadiazole ring, creating 1,3,4-oxadiazole-2-thiol/thione derivatives. These thio-derivatives exist in a thiol-thione tautomeric equilibrium and serve as versatile intermediates for further S-alkylation or S-substitution, leading to a diverse library of compounds with a range of biological activities. mdpi.comnih.gov

The rationale behind introducing a thio-group is to alter properties such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which can significantly impact target binding and pharmacokinetic profiles. For instance, S-substituted 1,3,4-oxadiazole-2-thiols have been investigated for their antimycobacterial activity. mdpi.com Research has shown that attaching a 3,5-dinitrophenyl moiety, either directly to the C5 position or via the thiol linker at C2, is beneficial for activity. mdpi.com

Furthermore, the 1,3,4-oxadiazole ring itself is often employed as a bioisostere for other functional groups, such as amides and carboxylic acids. nih.govijcce.ac.ir This replacement can lead to compounds with improved metabolic stability, enhanced oral bioavailability, and potentially reduced side effects. nih.govrsc.org For example, replacing a carboxylic acid group with a 1,3,4-oxadiazole ring in certain non-steroidal anti-inflammatory drugs (NSAIDs) has resulted in potent anti-inflammatory agents with reduced gastrotoxicity. nih.gov Similarly, a bioisosteric amide replacement approach has been used to discover new RORγt inverse agonists, where a 1,3,4-oxadiazole led to compounds with superior aqueous solubility and pharmacokinetic properties compared to the parent amide. nih.gov

The introduction of thioether derivatives has also been a successful strategy. Studies on novel 1,3,4-oxadiazole thioether derivatives have demonstrated significant nematicidal activities, indicating that the thio-linkage can be a critical pharmacophoric element for specific biological targets. nih.gov

| Modification | Rationale/Observed Effect | Example Application | Reference |

| Thiol/Thione Introduction at C2 | Alters lipophilicity, electronics, H-bonding; serves as handle for S-substitution. | Antimycobacterial agents | mdpi.com |

| 1,3,4-Oxadiazole as Bioisostere | Replaces amide/carboxylic acid to improve metabolic stability and reduce toxicity. | Anti-inflammatory agents (NSAID derivatives) | nih.gov |

| Amide to 1,3,4-Oxadiazole | Improves aqueous solubility and oral pharmacokinetic (PK) properties. | RORγt inverse agonists | nih.gov |

| Thioether Linkage | Can be a critical pharmacophoric element for activity. | Nematicidal agents | nih.gov |

Computational and In Silico SAR Approaches

Computational and in silico methods are indispensable tools for elucidating the SAR of 1,3,4-oxadiazole derivatives, enabling the prediction of molecular properties and binding interactions with biological targets. researchgate.net These approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR), and Density Functional Theory (DFT) studies, provide insights that guide the rational design of more potent and selective compounds. mdpi.comnih.govnih.gov

Molecular docking simulations are widely used to predict the binding modes and affinities of 1,3,4-oxadiazole-based ligands within the active sites of target proteins. researchgate.netnih.gov For instance, docking studies on 1,3,4-oxadiazole derivatives targeting DNA gyrase, a key bacterial enzyme, have helped to rationalize their antibacterial activity. tandfonline.com These studies often reveal crucial hydrogen bonding and hydrophobic interactions between the oxadiazole scaffold, its substituents, and amino acid residues in the target's active site. nih.govuomustansiriyah.edu.iq In one study, the nitrogen atoms of the 1,3,4-oxadiazole ring were found to form hydrogen bonds with the residue Met769 in the epidermal growth factor receptor (EGFR) tyrosine kinase domain. nih.gov

QSAR analysis establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.netnih.gov By correlating molecular descriptors (e.g., physicochemical, electronic, and topological properties) with observed activity, predictive QSAR models can be developed. researchgate.net These models help in identifying the key structural features that govern the biological potency of 1,3,4-oxadiazole derivatives.

DFT studies are employed to understand the electronic properties, stability, and reactivity of the molecules. mdpi.comnih.gov Such analyses can determine the distribution of electron density and identify the most reactive sites in the molecule, which is crucial for understanding its interaction with biological targets. mdpi.com The combination of DFT, molecular docking, and molecular dynamics simulations provides a comprehensive virtual screening workflow to identify promising lead candidates. mdpi.comnih.gov For example, a study targeting VEGFR2 identified several 1,3,4-oxadiazole derivatives as potent inhibitors based on their binding energies and stable interactions within the active site. mdpi.com

| Compound/Series | Target | Computational Method | Key Finding | Reference |

| bis(1,3,4-oxadiazoles) | DNA Gyrase (S. aureus) | Molecular Docking, SwissADME | o-phenoxy-linked derivatives showed effective H-bonding, correlating with higher activity. | tandfonline.com |

| 1,3,4-Oxadiazole Amide Derivatives | VEGFR2 | DFT, Molecular Docking, MD Simulation | Compounds 7j and 7g showed the best binding energies (−48.89 and −46.32 kJ/mol, respectively). | mdpi.comnih.gov |

| 2,5-disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase | Molecular Docking | Nitrogen atoms of the oxadiazole ring form hydrogen bonds with Met769. Highest dock score was -7.89 kcal/mol. | nih.gov |

| 1,3,4-Oxadiazole Derivatives | GABAA Receptor | Molecular Docking | Several compounds showed better MolDock scores (-66 to -102) and more H-bond interactions than standard drugs. | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | Peptide Deformylase | Molecular Docking, QSAR | Developed predictive models and investigated interactions with active site amino acid residues. | researchgate.netnih.gov |

Development of Design Hypotheses Based on SAR Data

Key Design Hypotheses:

Aryl Ring Substitution: The substitution pattern on the phenyl ring (in the case of this compound) significantly modulates activity. Electron-withdrawing groups (such as halogens or nitro groups) or electron-donating groups (like methoxy (B1213986) groups) at specific positions, often the para-position, can enhance potency against various targets, including microbial and cancer cell lines. mdpi.com SAR analysis has revealed that compounds with ortho- and para-hydroxyl groups on the phenyl ring were more active as antidiabetic agents than those with nitro or chloro groups. tandfonline.com

Introduction of Additional Heterocycles: Incorporating other heterocyclic rings into the scaffold, either directly or through a linker, frequently enhances the biological effect. mdpi.com For example, linking a pyridine, benzothiazole, or indole (B1671886) ring to the 1,3,4-oxadiazole core has been shown to boost antitubercular and anticancer activities. mdpi.comresearchgate.net This strategy likely introduces additional binding interactions with the target protein.

Linker Modification: The nature of the linker between the 1,3,4-oxadiazole ring and other pharmacophoric elements is crucial. For the parent compound, this is an ethanamine linker. Modifying this linker by altering its length, rigidity, or by introducing different functional groups (e.g., thioether, amide) can optimize target engagement and pharmacokinetic properties. nih.govnih.gov For instance, replacing an amide with the 1,3,4-oxadiazole ring itself acts as a rigidified linker and bioisostere, often improving drug-like properties. nih.gov

Target-Specific Interactions: Design hypotheses are often target-specific. For enzyme inhibitors, the design should focus on placing functional groups that can form key hydrogen bonds or hydrophobic interactions with active site residues identified through docking studies. nih.govrsc.org For example, designing molecules where the oxadiazole nitrogens can act as hydrogen bond acceptors is a recurring strategy. nih.gov

Molecular Mechanism Studies of Oxadiazole Amine Derivatives

Ligand-Target Binding Characterization

The efficacy of oxadiazole-amine derivatives is rooted in their capacity to bind with high affinity and specificity to the active or allosteric sites of target proteins. nih.govafjbs.com Molecular docking and simulation studies have been instrumental in characterizing the precise nature of these ligand-target interactions. The 1,3,4-oxadiazole (B1194373) ring, with its unique arrangement of nitrogen and oxygen heteroatoms, is a key pharmacophoric feature. It is chemically and thermally stable and possesses hydrophilic and electron-donating properties that enable it to engage in non-covalent interactions with biological macromolecules. nih.govmdpi.comnih.gov

Hydrogen bonds are pivotal in orienting the ligand within the binding pocket and contributing significantly to the stability of the ligand-target complex. The nitrogen atoms within the oxadiazole ring and the amine group are common hydrogen bond acceptors and donors. researchgate.net For instance, in studies of oxadiazole derivatives targeting tyrosine kinase, the heteroatoms of the oxadiazole moiety have been shown to form hydrogen bonds with the backbone or side chains of key amino acid residues like GLY-793, SER-794, and ASN-795. nih.gov Similarly, in the active site of Cyclin-Dependent Kinase 2 (CDK-2), derivatives have demonstrated the ability to form multiple hydrogen bonds with residues such as ASP145, THR14, and GLU12. researchgate.net The specific geometry and strength of these hydrogen bonding networks are critical determinants of binding affinity. afjbs.comnih.gov

Electrostatic interactions, including ion-ion, ion-dipole, and dipole-dipole interactions, also play a role in ligand recognition and binding. The inherent polarity of the oxadiazole ring, with its electronegative oxygen and nitrogen atoms, creates a distinct electrostatic potential surface on the molecule. This allows for favorable electrostatic complementarity with charged or polar residues in the enzyme active site. afjbs.com For example, the partial negative charges on the heteroatoms can interact favorably with positively charged residues or with the partial positive charges on backbone amide hydrogens.

Table 1: Summary of Ligand-Target Interactions for Oxadiazole Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Tyrosine Kinase | GLU-870, ALA-869, GLY-868 | Hydrogen Bonding | nih.gov |

| Tyrosine Kinase | GLY-793, SER-794, ASN-795 | Hydrogen Bonding | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK-2) | ASP145, THR14, GLU12, ILE10 | Hydrogen Bonding | researchgate.net |

| Cyclin-Dependent Kinase 2 (CDK-2) | LEU83, PHE82, PHE80, VAL64 | Hydrophobic | researchgate.net |

| Leishmania infantum CYP51 | Tyr74, Met329 | Hydrogen Bonding | mdpi.com |

Investigation of Selective Molecular Recognition Profiles

A critical aspect of drug design is achieving selectivity for the intended target over other related proteins to minimize off-target effects. Research into oxadiazole-amine derivatives has focused on tuning the molecular structure to achieve such selectivity. For example, specific derivatives have been developed as selective inhibitors of butyrylcholinesterase (BuChE) over the closely related acetylcholinesterase (AChE). nih.gov This selectivity arises from subtle differences in the active sites of the two enzymes; BuChE has a larger active site gorge, which can accommodate bulkier substituents on the ligand. nih.gov By modifying the substituents on the phenyl ring of the oxadiazole scaffold, researchers can optimize interactions that are unique to the BuChE active site, thereby achieving high selectivity. nih.gov

Other studies have identified oxadiazole-pyridine based ligands that preferentially bind to and stabilize G-quadruplex DNA structures, particularly the human telomeric sequence, over duplex DNA. mdpi.compreprints.org This selective recognition is driven by the specific topology and electrostatic surface of the G-quadruplex structure, which favorably accommodates the planar, heteroaromatic ligand. mdpi.com

Allosteric Modulation and Conformational Dynamics of Target Proteins

Table 2: Allosteric Modulatory Activity of Select 1,2,4-Oxadiazole (B8745197) Derivatives

| Compound | Target | Activity Type | Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| Derivative Series | mGlu4 Receptor | Positive Allosteric Modulator | 282–656 nM | tandfonline.comnih.gov |

| Derivative 62 | mGlu4 Receptor | Pure Positive Allosteric Modulator | Not Specified | nih.gov |

Mechanistic Insights into Cellular Pathway Engagement

At the molecular level, the binding of an oxadiazole-amine derivative to its target protein initiates a cascade of events that constitutes its engagement with a cellular pathway. For example, certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of Histone Deacetylase (HDAC) enzymes. nih.gov HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression. nih.gov

The molecular mechanism of engagement involves the oxadiazole derivative binding to the active site of the HDAC enzyme. This binding event physically blocks the substrate (acetylated histones) from accessing the catalytic machinery of the enzyme. By inhibiting HDAC activity, these compounds prevent the deacetylation of histones. This maintains a more open chromatin structure, allowing for the transcription of genes that may regulate processes like cell cycle arrest and differentiation. nih.gov For instance, the compound 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide was identified as a potent inhibitor against HDAC, thereby engaging the pathway of gene regulation. nih.gov This represents a direct molecular mechanism for engaging a fundamental cellular pathway, independent of downstream phenotypic outcomes.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine |

| N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide |

| N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide |

| 3-bromo-5-phenyl-N-(pyridine-3-ylmethyl) pyrazolo[1,5-a] pyrimidin-7-amine |

| 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide |

| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide |

| 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole |

| 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline |

Future Perspectives in Research on 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Ethan 1 Amine Derivatives

Exploration of Unconventional Synthetic Pathways

While traditional methods for synthesizing the 1,3,4-oxadiazole (B1194373) ring, such as the cyclodehydration of diacylhydrazines, are well-established, future research will increasingly focus on more efficient, sustainable, and versatile synthetic strategies. nih.gov The exploration of unconventional pathways is critical for accessing novel analogues with greater molecular diversity and improved reaction economics.

Key future directions include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid reaction times, higher yields, and often milder reaction conditions compared to conventional heating. Future work will likely involve optimizing microwave protocols for the one-pot synthesis of complex 2,5-disubstituted-1,3,4-oxadiazoles, potentially reducing synthesis time from hours to minutes. jchemrev.com

Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety, and easier scalability. The development of flow chemistry protocols for oxadiazole synthesis will be a significant step towards large-scale, automated production of these compounds.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. researchgate.net Future research will explore solid-phase synthesis, which avoids the use of hazardous solvents, and the use of eco-friendly catalysts and reagents. researchgate.net Mechanochemical synthesis, using grinding or milling to induce reactions, represents another promising green alternative to solvent-based methods. organic-chemistry.org

Novel Catalytic Systems: The development of new catalysts is paramount. This includes transition-metal catalysts like palladium and copper for cross-coupling reactions to functionalize the oxadiazole core, as well as organocatalysts and photocatalysts. organic-chemistry.orgnih.gov For instance, visible-light-promoted cyclization reactions that proceed without any catalyst represent an attractive and practical strategy. acs.org The use of copper(II) oxide nanoparticles as a reusable catalyst for C-C bond formation is another area ripe for exploration. organic-chemistry.org

| Synthetic Method | Key Advantages | Potential Future Application |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, higher yields. | High-throughput screening of compound libraries. |

| Flow Chemistry | Precise control, enhanced safety, scalability. | Industrial-scale production of oxadiazole derivatives. |

| Green Chemistry (Solid-Phase) | Reduced solvent waste, environmental-friendly. researchgate.net | Ecologically sustainable synthesis of novel analogues. |

| Photocatalysis | Mild reaction conditions, use of visible light. acs.org | Catalyst-free synthesis of complex oxadiazoles (B1248032). acs.org |

Advanced Spectroscopic and Structural Elucidation Techniques for Novel Analogues

The unambiguous characterization of novel 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine analogues is fundamental to understanding their structure-property relationships. While standard techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy remain essential, future research will leverage more advanced and powerful methods to provide deeper structural insights. openmedicinalchemistryjournal.com

Prospective techniques include:

Single-Crystal X-ray Diffraction: This technique provides definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing interactions. nih.govtandfonline.comresearchgate.net It is invaluable for confirming the absolute stereochemistry of chiral derivatives and understanding intermolecular interactions like hydrogen bonding and C-H···π interactions, which are crucial for crystal engineering. rsc.org

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be essential for elucidating the complex structures of multifunctional scaffolds and hybrid molecules where simple 1D spectra are insufficient for complete assignment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental compositions and the verification of synthesized structures. nih.gov

Computational Spectroscopy: The integration of theoretical calculations, particularly Density Functional Theory (DFT), with experimental data is becoming increasingly powerful. DFT can be used to predict spectroscopic properties (IR, UV-Vis, NMR) for proposed structures, aiding in the interpretation of experimental spectra and confirming structural assignments. researchgate.net

Development of Integrated Computational-Experimental Research Paradigms

The synergy between computational chemistry and experimental synthesis is revolutionizing molecular design. Future research on this compound derivatives will heavily rely on these integrated paradigms to accelerate the discovery of new molecules with desired properties, bypassing costly and time-consuming trial-and-error synthesis. mdpi.comelifesciences.org

Key integrated approaches will involve:

In Silico Design and Virtual Screening: Computational tools will be used to design novel derivatives with specific electronic, optical, or binding properties. Large virtual libraries of compounds can be screened against biological targets or for desired material properties before any synthetic work is undertaken. mdpi.com

Density Functional Theory (DFT) Studies: DFT calculations are used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com This method can predict key parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and charge transport properties, which are vital for designing materials for applications like organic light-emitting diodes (OLEDs). tandfonline.comtandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. mdpi.comnih.gov It is a powerful tool for understanding intermolecular interactions and guiding the design of molecules that can act as specific inhibitors or probes for biological systems. mdpi.com The combination of molecular docking with experimental validation provides a robust platform for structure-based design. elifesciences.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their complexes over time. tandfonline.com This can be used to assess the stability of a ligand-protein complex predicted by docking and to understand how molecular flexibility influences binding and function. mdpi.com

| Computational Technique | Application in Oxadiazole Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. researchgate.netmdpi.com | Prediction of optoelectronic properties for materials science applications. tandfonline.com |

| Molecular Docking | Predicting binding modes and affinities to biological targets. mdpi.com | Rational design of specific enzyme inhibitors or biological probes. nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of molecule-receptor complexes. tandfonline.com | Understanding the stability and conformational changes of ligands in biological environments. |

| QSAR Analysis | Correlating chemical structure with observed activity. researchgate.net | Building predictive models to guide the synthesis of more potent analogues. |

Investigation of Multifunctional Molecular Scaffolds

The concept of creating single molecules with multiple functionalities is a major trend in modern chemistry. The 1,3,4-oxadiazole ring is an excellent "privileged scaffold" for this purpose due to its stable aromatic nature and versatile synthetic accessibility. thesciencein.orgijper.orgresearchgate.net Future research will focus on creating hybrid molecules where the this compound moiety is covalently linked to other functional units.

Areas of exploration will include:

Hybridization with Other Heterocycles: The fusion or linking of the oxadiazole ring with other heterocyclic systems (e.g., quinazoline, pyridine, benzoxazole, imidazole) can lead to novel compounds with unique properties. nih.govelifesciences.orgrsc.org For example, combining the electron-transporting properties of oxadiazoles with the hole-transporting properties of other heterocycles is a key strategy in designing materials for OLEDs. nih.gov

Conjugates for Theranostics: While excluding direct therapeutic use, the development of scaffolds that combine a recognition element (for binding to a biological target) with a signaling element (like a fluorophore) is a key area. These "theranostic" precursors could serve as tools to both identify and interact with specific cellular components.

Dual-Target Probes: Designing molecules that can simultaneously interact with two different biological targets is a sophisticated approach in chemical biology. The oxadiazole scaffold can act as a central linker to which different pharmacophores or binding fragments are attached.

Applications in Chemical Probes and Biological Tool Development

Beyond therapeutic applications, derivatives of this compound hold significant promise as specialized tools for chemical and biological research. The inherent photophysical properties of the 1,3,4-oxadiazole ring make it an attractive core for developing sensors and probes. researchgate.net

Future applications in this domain include:

Fluorescent Chemosensors: The electron-deficient nature of the oxadiazole ring makes it a good component in donor-acceptor (D-A) type fluorophores. rsc.org By attaching appropriate recognition moieties, derivatives can be designed as highly selective and sensitive fluorescent "turn-on" or "turn-off" sensors for detecting specific metal ions (e.g., Ag⁺), anions, or pH changes. rsc.orgnih.gov Such probes are invaluable for environmental monitoring and understanding biological processes.

Bioimaging Agents: Compounds with high fluorescence quantum yields are candidates for bioimaging applications. researchgate.net Future work will involve modifying the oxadiazole scaffold to enhance properties like cell permeability, water solubility, and targeting specificity for visualizing specific organelles or cellular events without direct therapeutic intervention.

Materials for Organic Electronics: The excellent thermal stability and electron-transporting capabilities of 1,3,4-oxadiazole derivatives make them prime candidates for use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Research will continue to focus on synthesizing novel derivatives with tuned electronic properties to improve the efficiency, color purity, and lifespan of OLED devices. tandfonline.com

Q & A

Q. In Vitro Assays :

- Anticancer : MTT assay against cancer cell lines (IC₅₀ determination) .

- Antimicrobial : Broth microdilution for MIC values .

Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., sterol 14α-demethylase) .

- Data Interpretation : Compare activity metrics with reference drugs (e.g., fluconazole for antifungal studies).

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reactivity?

- Protocol :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy .

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer and redox behavior .

Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for reaction planning .

- Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices (e.g., Colle-Salvetti correlation-energy corrections ).

Q. What approaches are used to establish structure-activity relationships (SAR)?

- Methodology :

Derivatization : Modify substituents on the phenyl or oxadiazole rings (e.g., electron-withdrawing groups at the 4-position ).

Biological Profiling : Test analogs against diverse targets (e.g., antiparasitic vs. anticancer assays) .

QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .

- Case Study : Introducing a 4-methoxyphenyl group increased antiparasitic efficacy by enhancing CYP51 binding .

Q. How to resolve contradictions between computational predictions and experimental results?

- Troubleshooting Strategies :

Functional Selection : Test hybrid functionals (e.g., B3LYP with exact exchange ) to improve accuracy.

Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations .

Experimental Replication : Verify synthetic yields/purity and re-eassay under controlled conditions.

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Key Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.